- Process for preparation of main ring of quinolone, China, , ,

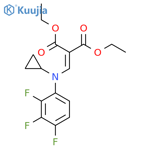

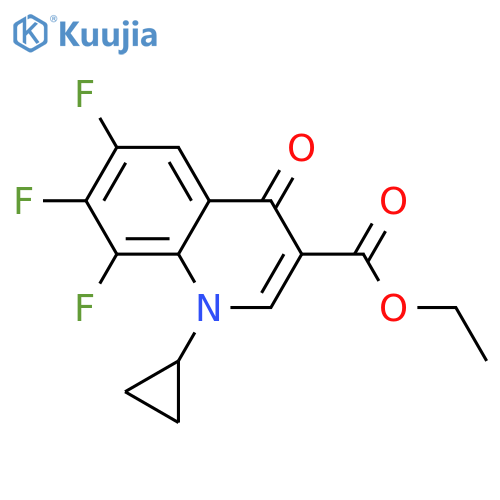

Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

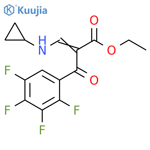

94242-51-0 structure

Nom du produit:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Numéro CAS:94242-51-0

Le MF:C15H12F3NO3

Mégawatts:311.25589466095

CID:752356

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID

- 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester

- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate

- 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester

- ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

- Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Moxifloxacin Impurity 1

- Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

- Piscine à noyau: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3

- La clé Inchi: FGICMAMEHORFNK-UHFFFAOYSA-N

- Sourire: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC

Propriétés calculées

- Qualité précise: 311.07700

Propriétés expérimentales

- Le PSA: 48.30000

- Le LogP: 2.93040

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | C988795-50mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 50mg |

$322.00 | 2023-05-18 | ||

| TRC | C988795-250mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 250mg |

$1355.00 | 2023-05-18 | ||

| Chemenu | CM328528-10g |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 10g |

$3077 | 2024-07-19 | |

| 1PlusChem | 1P00GXY5-100mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 100mg |

$528.00 | 2024-04-19 | |

| A2B Chem LLC | AH89693-25mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 25mg |

$159.00 | 2024-07-18 | |

| TRC | C988795-25mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 25mg |

$173.00 | 2023-05-18 | ||

| A2B Chem LLC | AH89693-100mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 100mg |

$481.00 | 2024-07-18 | |

| Chemenu | CM328528-25g |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 25g |

$6154 | 2024-07-19 | |

| TRC | C988795-10mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 10mg |

$ 81.00 | 2023-09-08 | ||

| TRC | C988795-100mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 100mg |

$603.00 | 2023-05-18 |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 6 h, reflux

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone

Référence

- Preparation of 3-amino-2-(het)aroylacrylic acid derivatives, Germany, , ,

Synthetic Routes 3

Conditions de réaction

Référence

- Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids, Federal Republic of Germany, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol

Référence

- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Référence

- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux

Référence

- Process for the preparation of dihydroquinolone carboxylates, China, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 5 h, 90 °C

Référence

- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Catalysts: Acetic anhydride

1.2 Solvents: Dimethyl sulfoxide

1.2 Solvents: Dimethyl sulfoxide

Référence

- Diethyl Malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 9

Conditions de réaction

Référence

- 7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids, Federal Republic of Germany, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Acetic anhydride ; 2 h, 150 °C; 150 °C → 80 °C

1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C

1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C

1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C

1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C

Référence

- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Sodium hydride

Référence

- Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity, Journal of Medicinal Chemistry, 1992, 35(1), 198-200

Synthetic Routes 12

Conditions de réaction

Référence

- Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents, European Patent Organization, , ,

Synthetic Routes 13

Conditions de réaction

Référence

- Quinolinonecarboxylic acid derivatives, Japan, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 80 °C

Référence

- 2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors, Huaxue Xuebao, 2014, 72(8), 906-913

Synthetic Routes 15

Conditions de réaction

Référence

- Product subclass 3: enol ethers, Science of Synthesis, 2008, 32, 589-756

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Tributylamine Solvents: Toluene ; 40 °C; 1 h, 40 °C

1.2 rt

1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt

1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C

1.2 rt

1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt

1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C

Référence

- Process for preparation of quinolone main ring compounds, China, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ; 10 - 25 °C

1.2 Reagents: Hydrochloric acid

1.3 Reagents: Acetic anhydride

1.4 Solvents: Dimethyl sulfoxide

1.2 Reagents: Hydrochloric acid

1.3 Reagents: Acetic anhydride

1.4 Solvents: Dimethyl sulfoxide

Référence

- Diethyl malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ; 2 h, reflux

Référence

- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,

Synthetic Routes 19

Conditions de réaction

Référence

- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials

- Propanedioic acid, 2-[[cyclopropyl(2,3,4-trifluorophenyl)amino]methylene]-, 1,3-diethyl ester

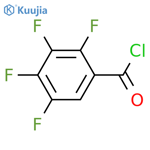

- 2,3,4,5-Tetrafluorobenzoyl chloride

- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester

- (Z)-ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester, (E)- (9CI)

- (dimethoxymethyl)dimethylamine

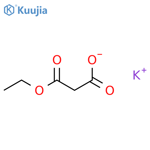

- Ethyl potassium malonate

- cyclopropanamine

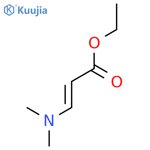

- Ethyl 3-(N,N-dimethylamino)acrylate

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Littérature connexe

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

3. Book reviews

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester) Produits connexes

- 105404-65-7(Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate)

- 103460-87-3(Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate)

- 1487829-50-4(3-(4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol)

- 28638-47-3(2,2-Dimethyl Metolazone)

- 5959-36-4(Ethyl 4-aminobutanoate)

- 2680843-85-8(3-(3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexyl)propanoic acid)

- 1361796-66-8(2,5-Dichloro-6'-fluoro-2'-trifluoromethyl-biphenyl)

- 2138584-92-4(6-cyclopropyl-3-ethylimidazo2,1-b1,3thiazole-5-carbaldehyde)

- 86988-02-5(4-Chloro-2-fluoro-5-nitroaniline)

- 1374652-34-2(2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone)

Fournisseurs recommandés

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot

Taizhou Jiayin Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

PRIBOLAB PTE.LTD

Membre gold

Fournisseur de Chine

Réactif

Shanghai Aoguang Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif